2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
The compound 2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone features a pyrazole ring linked via an ethanone group to a piperazine moiety, which is further substituted with a pyrazolo[1,5-a]pyridine carbonyl group. The pyrazole and pyrazolo[1,5-a]pyridine motifs are known for their roles in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(13-22-6-3-5-18-22)20-8-10-21(11-9-20)17(25)14-12-19-23-7-2-1-4-15(14)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPQGYOPJUUGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC=N2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Contains a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system with a six-membered pyridine ring. This structure is associated with enhanced π-π stacking and hydrogen-bonding capabilities .
- Analog from : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 20 ) feature a pyrimidine ring instead of pyridine. Pyrimidine cores are often linked to antiviral and anticancer activities due to their resemblance to nucleic acid bases .
Piperazine-Linked Derivatives
The piperazine moiety in the target compound is a common pharmacophore improving solubility and bioavailability. highlights 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, where piperidine replaces piperazine. Piperazine’s additional nitrogen may enhance hydrogen bonding compared to piperidine .
Substituent Effects on Bioactivity
Ethanone Substituents
- Target Compound: A pyrazol-1-yl group at the ethanone position. Pyrazole substituents are known for modulating selectivity in kinase inhibitors .
- Analog from : 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone features a trifluoromethylphenyl group. The CF₃ group increases lipophilicity and metabolic stability but may reduce solubility .
| Property | Target Compound (Pyrazol-1-yl) | (CF₃-Ph) |
|---|---|---|
| Molecular Weight | ~420 (estimated) | 420.4 |
| LogP (Predicted) | Moderate (~2.5) | Higher (~3.5) |
| Bioactivity | Potential kinase inhibition | Unreported |
Key Research Findings and Gaps
- : Isomerization issues in pyrazolotriazolopyrimidines underscore the need to evaluate the target compound’s stereochemical stability .
Q & A
Q. What are the established synthetic routes for 2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone, and what reaction conditions are critical for yield optimization?
Synthesis typically involves multi-step protocols. Key steps include:
- Coupling reactions between pyrazole and piperazine derivatives using ethanol (EtOH) or acetonitrile (MeCN) as solvents at 25–50°C, with bases like triethylamine (Et₃N) or diisopropylethylamine (iPr₂NEt) to facilitate nucleophilic substitution .
- Carbonyl activation via reagents such as 4-methylbenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) at 0°C to generate reactive intermediates .
- High-temperature cyclization (e.g., 140°C in N-methylpyrrolidone (NMP)) to form the pyrazolo[1,5-a]pyridine core .
Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of amines/heterocycles. Yields drop significantly if intermediates degrade under suboptimal conditions.
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and detecting impurities. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine or fluorine substituents) .
Q. What solvent systems and reaction conditions are optimal for recrystallization or purification?
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials. For polar intermediates, dimethyl sulfoxide (DMSO) or NMP may be used .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates heterocyclic byproducts .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
- Temperature modulation : Gradual heating (e.g., 100°C → 140°C over 2 hours) reduces decomposition of thermally sensitive intermediates .
- Catalytic additives : Palladium catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) improve coupling efficiency .
- In-situ monitoring : Use thin-layer chromatography (TLC) every 30 minutes to track reaction progress and halt before side reactions dominate .
Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : Resolves dynamic effects like rotameric equilibria in piperazine rings .
- X-ray crystallography : Provides definitive confirmation of regiochemistry, as seen in pyrazoline derivatives with similar scaffolds .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison with experimental data .
Q. What computational methods are used to predict binding affinities or pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., kinases or GPCRs). The pyrazole moiety often engages in hydrogen bonding with active-site residues .
- ADMET prediction : SwissADME or ADMETLab estimates solubility (LogP ~2.5–3.5), metabolic stability, and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
